5-Oxaspiro[2.4]heptane-4,6-dione
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Overview
Description
5-Oxaspiro[24]heptane-4,6-dione is a heterocyclic compound with the molecular formula C6H6O3 It is characterized by a spirocyclic structure, where a five-membered ring containing an oxygen atom is fused to a six-membered ring
Mechanism of Action
Target of Action
5-Oxaspiro[2.4]heptane-4,6-dione is primarily used as an intermediate product for producing leukotriene antagonists . Leukotrienes are inflammatory mediators that play a crucial role in conditions like asthma and allergic rhinitis. By antagonizing these substances, the compound can potentially mitigate the symptoms of these conditions.
Mode of Action
The exact mode of action of 5-Oxaspiro[2As an intermediate in the production of leukotriene antagonists, it likely contributes to the final product’s ability to inhibit the action of leukotrienes .
Biochemical Pathways
The compound is involved in the synthesis of leukotriene antagonists, which act on the leukotriene pathway. Leukotrienes are produced in the body from arachidonic acid via the 5-lipoxygenase pathway. By inhibiting leukotrienes, the antagonists can prevent the bronchoconstriction, increased vascular permeability, and inflammatory effects that leukotrienes typically cause .
Result of Action
As an intermediate in the production of leukotriene antagonists, this compound contributes to the overall therapeutic effects of these drugs. These effects can include reduced inflammation, alleviated respiratory symptoms, and decreased allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.4]heptane-4,6-dione typically involves the cyclization of suitable precursors. One known method starts with itaconic acid ester, which undergoes a series of reactions including cyclization and reduction to form the desired compound . Another method involves the reaction of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization with zinc to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.4]heptane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield different isomeric forms, such as 5-Oxaspiro[2.4]heptan-4-one.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen bromide, zinc, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction can yield 5-Oxaspiro[2.4]heptan-4-one, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
5-Oxaspiro[2.4]heptane-4,6-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[2.4]heptan-4-one: An isomer of 5-Oxaspiro[2.4]heptane-4,6-dione, formed through reduction reactions.
7,9-di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different structural features and biological activities.
Uniqueness
5-Oxaspiro[24]heptane-4,6-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLBFICUWJKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34299-44-0 |
Source
|
Record name | 5-oxaspiro[2.4]heptane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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